4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine
Overview
Description
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C12H10N4S and a molecular weight of 242.3 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core structure substituted with a hydrazino group at the 4-position and a phenyl group at the 6-position
Preparation Methods
The synthesis of 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine typically involves the reaction of 6-phenylthieno[2,3-d]pyrimidine-4(3H)-one with hydrazine hydrate under reflux conditions . The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Hydrazino-6-phenylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a methyl group at the 2-position instead of a hydrogen atom, which may alter its chemical reactivity and biological activity.
4-Hydrazino-6-phenylthieno[3,2-d]pyrimidine: This isomer has a different arrangement of the thieno and pyrimidine rings, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
(6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c13-16-11-9-6-10(8-4-2-1-3-5-8)17-12(9)15-7-14-11/h1-7H,13H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUEAFHRAFLKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351768 | |
Record name | 4-hydrazino-6-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35970-80-0 | |
Record name | 4-Hydrazinyl-6-phenylthieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35970-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydrazino-6-phenylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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